tert-Butyl (3R)-3-(aminomethyl)-4-benzylpiperazine-1-carboxylate
Description
The compound “tert-Butyl (3R)-3-(aminomethyl)-4-benzylpiperazine-1-carboxylate” is a complex organic molecule. It contains a tert-butyl group, which is a simple hydrocarbon moiety known for its unique reactivity pattern . This compound also includes a benzylpiperazine moiety and a carboxylate group .
Synthesis Analysis
Tertiary butyl esters, such as the one in this compound, find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis
The tert-butyl group in this compound is known for its crowded structure, which elicits a unique reactivity pattern . This simple hydrocarbon moiety is used in various chemical transformations .Chemical Reactions Analysis
The tert-butyl group in this compound is known for its unique reactivity pattern . It is used in various chemical transformations, and its relevance in nature and its implication in biosynthetic and biodegradation pathways have been highlighted .Properties
IUPAC Name |
tert-butyl (3R)-3-(aminomethyl)-4-benzylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-9-19(15(11-18)13-20)12-14-7-5-4-6-8-14/h4-8,15H,9-13,18H2,1-3H3/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHMJGXGVURWCJ-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CN)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@@H](C1)CN)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725478 | |
Record name | tert-Butyl (3R)-3-(aminomethyl)-4-benzylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50725478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1041399-53-4 | |
Record name | tert-Butyl (3R)-3-(aminomethyl)-4-benzylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50725478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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